Quinacrine analog 34 Quinacrine analog 34 Quinacrine (Item No. 15041) is a compound with multiple actions that is commonly used as an anti-protozoal agent. It has also been shown to be a highly potent autophagy inhibitor, although the dose required to achieve this effect is considerably cytotoxic (LD50 = 2.5 µM). Quinacrine analog 34 is a derivative of quinacrine that was designed with an improved cell viability profile (LD50 = 27 µM) to inhibit autophagy. At a minimum concentration of 0.5 µM, this compound has been shown to increase the protein levels of the autophagy biomarker LC3-II and to induce lysosome deacidification.
Brand Name: Vulcanchem
CAS No.: 1411646-44-0
VCID: VC0160918
InChI: InChI=1S/C20H27ClN4/c1-24-10-12-25(13-11-24)9-8-22-20-16-4-2-3-5-18(16)23-19-14-15(21)6-7-17(19)20/h6-7,14H,2-5,8-13H2,1H3,(H,22,23)
SMILES: CN1CCN(CC1)CCNC2=C3CCCCC3=NC4=C2C=CC(=C4)Cl
Molecular Formula: C20H27ClN4
Molecular Weight: 358.9

Quinacrine analog 34

CAS No.: 1411646-44-0

Reference Standards

VCID: VC0160918

Molecular Formula: C20H27ClN4

Molecular Weight: 358.9

Quinacrine analog 34 - 1411646-44-0

CAS No. 1411646-44-0
Product Name Quinacrine analog 34
Molecular Formula C20H27ClN4
Molecular Weight 358.9
IUPAC Name 6-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroacridin-9-amine
Standard InChI InChI=1S/C20H27ClN4/c1-24-10-12-25(13-11-24)9-8-22-20-16-4-2-3-5-18(16)23-19-14-15(21)6-7-17(19)20/h6-7,14H,2-5,8-13H2,1H3,(H,22,23)
Standard InChIKey AKZZUONQDIGIBX-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CCNC2=C3CCCCC3=NC4=C2C=CC(=C4)Cl
Description Quinacrine (Item No. 15041) is a compound with multiple actions that is commonly used as an anti-protozoal agent. It has also been shown to be a highly potent autophagy inhibitor, although the dose required to achieve this effect is considerably cytotoxic (LD50 = 2.5 µM). Quinacrine analog 34 is a derivative of quinacrine that was designed with an improved cell viability profile (LD50 = 27 µM) to inhibit autophagy. At a minimum concentration of 0.5 µM, this compound has been shown to increase the protein levels of the autophagy biomarker LC3-II and to induce lysosome deacidification.
Synonyms 6-chloro-1,2,3,4-tetrahydro-N-[2-(4-methyl-1-piperazinyl)ethyl]-9-acridinamine
Reference 1.Wang, T.,Goodall, M.L.,Gonzales, P., et al. Synthesis of improved lysomotropic autophagy inhibitors. Journal of Medicinal Chemistry 58(7), 3025-3035 (2015).
PubChem Compound 71006783
Last Modified Nov 11 2021
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